p-Tolyl acetate

Fragrance formulation Flavor chemistry Organoleptic analysis

Formulators of narcissus, jasmine, and ylang-ylang accords cannot substitute generic 'cresyl acetate'-only the para-isomer delivers the characteristic animalic-floral depth at a 25 ppb detection threshold. • Regulatory: Sole FDA 21 CFR 172.515-compliant cresyl acetate for food flavoring (FEMA 3073 GRAS); ortho/meta isomers lack FEMA designation. • Synthetic: Exclusive ortho-selectivity in Fries rearrangement eliminates regioisomer separation. • Stability: Documented hydrolytic half-life 10.75 min (acid) vs. 2.253 min (base) for predictable aqueous kinetics.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 140-39-6
Cat. No. B089669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl acetate
CAS140-39-6
Synonyms4-cresyl acetate
cresyl acetate
p-cresyl acetate
p-tolyl acetate
para-cresyl acetate
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C
InChIInChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3
InChIKeyCDJJKTLOZJAGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolyl Acetate: Product Overview and Key Properties


p-Tolyl acetate (CAS 140-39-6; also known as p-cresyl acetate or 4-methylphenyl acetate) is an aromatic ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol [1]. It appears as a colorless liquid at room temperature, with a boiling point of 210–211 °C, a density of 1.047 g/mL at 25 °C, a vapor pressure of 21.864 Pa at 25 °C, a flash point of 90 °C, and a melting point of 48.5 °C . The compound is slightly soluble in water but readily soluble in ethanol, ether, propylene glycol, and most organic solvents . p-Tolyl acetate is commercially available in grades ranging from ≥95% to ≥98% purity (GC), with food-grade material meeting FCC and JECFA specifications under FEMA 3073 . It occurs naturally in trace amounts in essential oils of wallflower (Erysimum), cananga (Cananga odorata), and ylang-ylang (Cananga odorata) [2]. The compound is primarily used as a fragrance and flavor ingredient, but also finds application in organic synthesis as an acetylation reagent and as a building block for more complex molecules.

Grade Selection
Food-grade (FCC, FEMA GRAS) or technical grade for synthesis; verify purity basis
Application Context
Animalic-floral fragrance accords, GRAS flavor formulations, Fries rearrangement substrate
Regulatory Scope
Only cresyl acetate isomer with FEMA 3073 listing and FCC grade availability

Why p-Tolyl Acetate Cannot Be Substituted by Structural Analogs


Despite being a simple phenolic acetate ester, p-tolyl acetate exhibits quantifiable differences in sensory profile, hydrolytic stability, and reaction selectivity relative to its closest structural and functional analogs. The para-substitution pattern imparts a markedly different odor character compared to ortho-cresyl acetate (fruity, medicinal) and benzyl acetate (jasmine, fruity, non-animalic) [1]. Its kinetic behavior under basic hydrolysis (half-life 2.253 min) differs substantially from both its own acid-catalyzed hydrolysis (half-life 10.75 min) and the more sterically hindered p-tolyl isobutyrate (half-life 19.53 min under acid conditions), demonstrating that both substitution pattern and ester moiety drive performance in aqueous environments [2]. Furthermore, the Fries rearrangement of p-tolyl acetate yields exclusively the ortho-hydroxyketone product, whereas o-tolyl acetate under identical conditions yields primarily the para-substituted hydroxyketone with only trace ortho product—a regiochemical divergence with direct consequences for synthetic route planning [3]. These documented differences mean that generic substitution based solely on functional group similarity introduces unacceptable variability in fragrance formulation, enzymatic assay reproducibility, and synthetic product distribution. The quantitative evidence presented in Section 3 provides the data necessary to justify compound-specific procurement.

Sensory

Ortho-cresyl acetate introduces fruity-medicinal notes, lacking the animalic depth required for narcissus/jasmine accords

Synthesis

Fries rearrangement of o-tolyl acetate yields predominantly para-hydroxyketone, shifting regiochemical outcome

Regulatory

Ortho- and meta-cresyl acetates lack FEMA GRAS clearance, restricting food-flavor substitution

Differential Evidence vs. Ortho-Cresyl Acetate, p-Cresol, Benzyl Acetate, and p-Tolyl Isobutyrate


Sensory Profile: Animalic-Floral vs. Fruity-Medicinal and Jasmine Notes

p-Tolyl acetate possesses a pungent lily-like, narcissus-like, floral odor at high dilution with penetrating floral notes; at higher concentrations, it exhibits horse-like and urine-like animalic undertones. In direct sensory comparison with its phenolic precursor p-cresol, p-tolyl acetate provides a more butyric and floral smell, whereas p-cresol is more purely phenolic with a slight almond note [1]. In comparison with the ortho-substituted isomer ortho-cresyl acetate, p-tolyl acetate differs markedly: ortho-cresyl acetate has a fruity smell closer to dried fruits and is rather medicinal, lacking the animalic character of the para-isomer [1]. Furthermore, compared with benzyl acetate—a constitutional isomer with the acetate group attached to a benzyl rather than a phenolic moiety—p-tolyl acetate is animalic and butyric, whereas benzyl acetate has a very jasmine, fruity, and heady smell with no animalic note [1].

Sensory Profile
Head-to-head
Animalic-floral (horse-like, butyric) vs. fruity-medicinal (o-cresyl acetate) or jasmine non-animalic (benzyl acetate); detection threshold ~25 ppb
Odor profile divergence determines accord fidelity
Organoleptic evaluation; concentration-dependent shift
Fragrance formulation Flavor chemistry Organoleptic analysis Perfumery raw materials

Hydrolytic Stability: Half-Life in Acidic vs. Basic Conditions

In an experiment investigating the effects of steric bulk on ester hydrolysis, p-tolyl acetate demonstrated a half-life of 10.75 minutes under acid-catalyzed hydrolysis conditions and a substantially shorter half-life of 2.253 minutes under basic hydrolysis conditions, representing a 4.8-fold faster degradation rate in basic medium [1]. For comparison, p-tolyl isobutyrate—the ester of p-cresol with isobutyric acid rather than acetic acid—exhibited a half-life of 19.53 minutes under acid conditions, approximately 1.8-fold longer than p-tolyl acetate under the same acid-catalyzed conditions, reflecting the protective effect of the bulkier isobutyrate moiety against nucleophilic attack [1].

Hydrolytic Stability
Method context
Acid half-life 10.75 min; base half-life 2.253 min (4.8× faster). p-Tolyl isobutyrate acid half-life 19.53 min (1.8× longer)
pH-dependent degradation rate must inform formulation strategy
Hydrolysis experiment; steric bulk comparison
Hydrolysis kinetics Ester stability Aqueous formulation Chemical degradation

Fries Rearrangement: Ortho- vs. Para-Hydroxyketone Regioselectivity

In the aluminium chloride-catalyzed Fries rearrangement conducted in nitrobenzene solution, p-tolyl acetate undergoes intramolecular migration of the acetyl group exclusively to the ortho position, yielding only the ortho-hydroxyketone (2-hydroxy-5-methylacetophenone) as the rearrangement product [1]. Under identical experimental conditions, o-tolyl acetate behaves differently: the rearrangement yields mainly the para-substituted hydroxyketone (4-hydroxy-3-methylacetophenone) together with only a small amount of the ortho-substituted compound [1]. This regiochemical divergence means that the two isomeric starting materials are not interchangeable for synthetic routes targeting specific hydroxyacetophenone substitution patterns.

Fries Rearrangement
Head-to-head
p-Tolyl acetate → exclusively ortho-hydroxyketone. o-Tolyl acetate → predominantly para-hydroxyketone, minor ortho
Regiochemical outcome dictates starting material selection
AlCl₃/nitrobenzene; intramolecular mechanism
Fries rearrangement Regioselective synthesis Hydroxyacetophenone synthesis Aromatic rearrangement

Regulatory Status: Food-Grade GRAS vs. Non-Food Analogs

p-Tolyl acetate is commercially available in food-grade quality meeting FCC (Food Chemicals Codex) specifications and JECFA purity requirements, with typical purity of ≥98% (GC) and FEMA number 3073 indicating Generally Recognized as Safe (GRAS) status for use as a flavoring ingredient under FDA 21 CFR 172.515 . The compound is permitted for use in food flavor formulations at final concentrations ranging from approximately 0.3 to 220 mg/kg in finished food products [1]. By contrast, ortho-cresyl acetate and meta-cresyl acetate lack equivalent FEMA GRAS designation and are not listed as permitted food flavoring substances under FDA regulations, rendering them unsuitable for food-contact applications.

Regulatory Status
Class-level
FEMA 3073 GRAS, FCC/JECFA food-grade, FDA 21 CFR 172.515 permitted; o- and m-isomers not listed
Only isomer with food-flavor regulatory clearance
Purity ≥98% (GC); use levels 0.3–220 mg/kg
Food-grade chemicals Flavor ingredient FEMA GRAS Regulatory compliance Procurement specifications

Physical Properties: Boiling Point and Density vs. Benzyl Acetate

p-Tolyl acetate has a boiling point of 210–211 °C (lit.) and a density of 1.047 g/mL at 25 °C, with a vapor pressure of 21.864 Pa at 25 °C (0.164 mmHg) and a Log P of approximately 2.11 . For comparison, benzyl acetate—a constitutional isomer of p-tolyl acetate with the molecular formula C9H10O2 but the acetate group attached to a benzyl rather than a phenolic carbon—has a lower boiling point of approximately 206 °C and a slightly higher density of approximately 1.054 g/mL [1]. The 4–5 °C higher boiling point of p-tolyl acetate reflects the stronger intermolecular interactions associated with the para-substituted aromatic ester structure versus the benzyl ester, and the lower density distinguishes it from benzyl acetate in quality control and analytical identification.

Physicochemical
Cross-study
Bp 210–211°C, density 1.047 g/mL, Log P 2.11. vs benzyl acetate: Δ bp +4–5°C, Δ density ~0.007 g/mL
Analytical differentiation from constitutional isomer
Standard atmospheric pressure literature values
Physicochemical properties Volatility Distillation Formulation science Analytical chemistry

Safety Assessment: MOE >100 for Repeated Dose and Reproductive Toxicity

In a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), p-tolyl acetate was evaluated using read-across data from the structurally related material p-cresol (CAS 106-44-5) and acetic acid (CAS 64-19-7) for repeated dose and reproductive toxicity endpoints. The analysis yielded a calculated Margin of Exposure (MOE) greater than 100, indicating an acceptable safety margin under current usage conditions [1][2]. Importantly, data from the read-across analog ethyl p-tolyl carbonate demonstrated that p-tolyl acetate is not expected to be genotoxic [1]. The esterified form thus presents a distinctly different toxicological profile from free p-cresol, which carries higher acute toxicity concerns and is classified with more stringent hazard warnings.

Safety Endpoint
Class-level
Calculated MOE >100 (repeated dose, reproductive toxicity) based on read-across from p-cresol; not expected genotoxic
Safety endpoint context for fragrance exposure assessment
RIFM assessment; read-across methodology
Toxicology Safety assessment Risk evaluation Fragrance ingredient safety Regulatory toxicology

Application Scenarios Requiring p-Tolyl Acetate Over Analogs


Animalic-Floral Fragrance Accords: Narcissus, Jasmine, Ylang-Ylang

p-Tolyl acetate is the required compound for fragrance formulations targeting narcissus, jonquil, jasmine, and ylang-ylang-type accords . Its distinctive animalic-butyric floral odor profile cannot be replicated by substituting ortho-cresyl acetate (fruity-medicinal) or benzyl acetate (jasmine-fruity, non-animalic) [1]. At a detection threshold of 25 ppb, p-tolyl acetate provides potent impact even at trace inclusion levels, and its use in fine fragrance is supported by a RIFM safety assessment confirming a calculated Margin of Exposure >100 for repeated dose and reproductive toxicity endpoints [2]. Formulators must specify p-tolyl acetate (CAS 140-39-6) rather than generic 'cresyl acetate' to achieve the intended animalic depth characteristic of ylang-ylang extrait and white floral bouquets.

GRAS-Compliant Food Flavorings: Banana, Cherry, and Nut

p-Tolyl acetate (FEMA 3073) is a GRAS-listed flavoring ingredient permitted under FDA 21 CFR 172.515 for use in food products . It is specifically employed in banana, cherry, nut, and mixed fruit flavor formulations at final concentrations ranging from 0.3 to 220 mg/kg in finished foods [1]. Commercial food-grade material is available at ≥98% purity (GC) and meets FCC and JECFA specifications, with KOSHER-certified grades available [2]. The ortho- and meta-cresyl acetate isomers lack FEMA GRAS designation and are not permitted for food flavoring applications under FDA regulations, making p-tolyl acetate the only regulatorily compliant cresyl acetate for food and beverage flavor development [3]. Procurement of food-grade p-tolyl acetate is mandatory for any flavor house developing FDA-compliant banana, cherry, or nut flavor formulations.

Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

For synthetic routes requiring the ortho-hydroxyketone 2-hydroxy-5-methylacetophenone via Fries rearrangement, p-tolyl acetate is the mandatory starting material. Under aluminium chloride catalysis in nitrobenzene, p-tolyl acetate yields exclusively the ortho-hydroxyketone product, whereas the o-tolyl acetate isomer under identical conditions yields predominantly the para-hydroxyketone (4-hydroxy-3-methylacetophenone) with only minor ortho product . This exclusive ortho-selectivity means that synthetic chemists targeting ortho-hydroxyketone derivatives must procure and use the para-isomer p-tolyl acetate; substitution with o-tolyl acetate would produce the undesired para-substituted regioisomer and require additional separation steps. The intramolecular nature of the rearrangement ensures predictable regiochemical outcomes when the correct starting material is employed .

Ester Hydrolysis Kinetic Studies with Controlled Half-Lives

p-Tolyl acetate serves as a well-characterized model substrate for studying ester hydrolysis kinetics, with documented half-life values of 10.75 minutes under acid-catalyzed conditions and 2.253 minutes under basic conditions . This 4.8-fold pH-dependent rate differential makes p-tolyl acetate a useful probe compound for investigating reaction mechanisms, enzyme kinetics, and formulation stability. Researchers should note that substituting the bulkier p-tolyl isobutyrate yields a significantly longer half-life (19.53 min under acid conditions, a 1.8-fold increase), which would confound comparative kinetic studies . For reproducible aqueous hydrolysis experiments, procurement of p-tolyl acetate specifically (not generic 'p-tolyl ester' or the isobutyrate analog) is essential to ensure predictable and comparable degradation rates across studies.

Analytical Differentiation from Benzyl Acetate via Boiling Point and Density

p-Tolyl acetate can be distinguished analytically from its constitutional isomer benzyl acetate through specific physicochemical measurements. p-Tolyl acetate exhibits a boiling point of 210–211 °C, a density of 1.047 g/mL at 25 °C, and a Log P of 2.11, whereas benzyl acetate has a boiling point of approximately 206 °C, a density of approximately 1.054 g/mL, and a Log P of approximately 1.96 [1]. These quantifiable differences (Δ boiling point +4–5 °C; Δ density ~0.007 g/mL) enable unambiguous identification in quality control laboratories and provide reliable benchmarks for reference standard preparation. Procurement of authenticated p-tolyl acetate reference material is essential for GC-MS method development, retention time indexing, and regulatory compliance testing in flavor and fragrance quality assurance programs.

Application
Selection Property
Validation Focus
Animalic-floral fragrance accords
Odor profile (animalic-butyric vs. fruity or non-animalic)
Organoleptic comparison against o-cresyl acetate and benzyl acetate
GRAS flavor formulations
FEMA 3073 and FCC food-grade regulatory status
Verify purity ≥98% (GC) and absence of non-GRAS isomers
Ortho-hydroxyketone synthesis
Exclusive ortho regioselectivity in Fries rearrangement
Confirm product distribution via HPLC or NMR after rearrangement
Ester hydrolysis kinetic studies
Documented pH-dependent half-life reproducibility
Control acid/base conditions; compare with reported half-life ranges
Analytical reference standard
Boiling point and density distinguishability from benzyl acetate
Cross-check retention time and density for identity confirmation
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